4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide
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Overview
Description
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide is a synthetic organic compound with a unique structure that includes an imidazole ring substituted with a fluoroethylamino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the fluoroethylamino group and the carboxamide group. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The fluoroethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can produce a variety of substituted imidazole compounds.
Scientific Research Applications
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The fluoroethylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-((2-Fluoroethyl)amino)phenylalanine: This compound has a similar fluoroethylamino group but differs in the core structure.
2-(2-Fluoroethyl)-1H-imidazole-5-carboxamide: Similar in structure but lacks the amino group.
7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Contains a fluoroethyl group but has a different heterocyclic core.
Uniqueness
4-((2-Fluoroethyl)amino)-1H-imidazole-5-carboxamide is unique due to its specific combination of functional groups and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H9FN4O |
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Molecular Weight |
172.16 g/mol |
IUPAC Name |
4-(2-fluoroethylamino)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9FN4O/c7-1-2-9-6-4(5(8)12)10-3-11-6/h3,9H,1-2H2,(H2,8,12)(H,10,11) |
InChI Key |
DOFFCBYZOFNCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)NCCF |
Origin of Product |
United States |
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